Chlorprothixene Sulfone Oxalate

Description

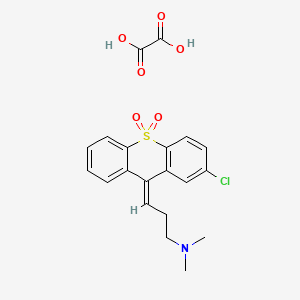

Chlorprothixene Sulfone Oxalate is a compound derived from Chlorprothixene, a typical antipsychotic drug of the thioxanthene class. Chlorprothixene is known for its strong blocking effects on various receptors in the brain, including 5-HT2, D1, D2, D3, histamine H1, muscarinic, and alpha1 adrenergic receptors . This compound is a sulfone derivative, which means it contains a sulfonyl group bonded to two carbon groups .

Properties

Molecular Formula |

C20H20ClNO6S |

|---|---|

Molecular Weight |

437.9 g/mol |

IUPAC Name |

(3Z)-3-(2-chloro-10,10-dioxothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine;oxalic acid |

InChI |

InChI=1S/C18H18ClNO2S.C2H2O4/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)23(21,22)18-10-9-13(19)12-16(14)18;3-1(4)2(5)6/h3-4,6-10,12H,5,11H2,1-2H3;(H,3,4)(H,5,6)/b14-7-; |

InChI Key |

CMTQDRXXDMVJSX-KIUKIJHYSA-N |

Isomeric SMILES |

CN(C)CC/C=C\1/C2=CC=CC=C2S(=O)(=O)C3=C1C=C(C=C3)Cl.C(=O)(C(=O)O)O |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2S(=O)(=O)C3=C1C=C(C=C3)Cl.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

The preparation of Chlorprothixene Sulfone Oxalate involves several synthetic routes and reaction conditions. One common method for synthesizing sulfones is the oxidation of sulfides . This process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids. Another method is aromatic sulfonylation, where a sulfonyl group is introduced into an aromatic compound . Industrial production methods for sulfones often involve metal-catalyzed coupling reactions or sulfur dioxide-based three-component approaches .

Chemical Reactions Analysis

Chlorprothixene Sulfone Oxalate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfone group can lead to the formation of sulfoxides, while reduction can yield sulfides .

Scientific Research Applications

Chlorprothixene Sulfone Oxalate has several scientific research applications. In chemistry, it is used as a versatile intermediate in organic synthesis due to its ability to stabilize adjacent carbanions and facilitate various transformations . In biology and medicine, this compound is studied for its potential therapeutic effects, particularly in the treatment of psychotic disorders and acute mania . Additionally, it has applications in the pharmaceutical industry as a building block for the synthesis of other biologically active molecules .

Mechanism of Action

The mechanism of action of Chlorprothixene Sulfone Oxalate involves blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . This action depresses the release of hypothalamic and hypophyseal hormones and affects the reticular activating system, influencing basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis . The compound’s effects on these pathways contribute to its therapeutic properties in treating psychotic disorders.

Comparison with Similar Compounds

Chlorprothixene Sulfone Oxalate is structurally related to other typical antipsychotic drugs of the thioxanthene class, such as Chlorpromazine . While both compounds share similar side effects and therapeutic uses, this compound has a unique sulfone group that enhances its chemical reactivity and stability . Other similar compounds include Haloperidol, Flupentixol, and Fluphenazine, which also belong to the class of typical antipsychotics .

Biological Activity

Chlorprothixene Sulfone Oxalate is a compound derived from chlorprothixene, a typical antipsychotic agent belonging to the thioxanthene class. This article explores its biological activity, pharmacological effects, and relevant research findings.

Chlorprothixene is known for its ability to block dopamine D1 and D2 receptors in the brain, which contributes to its antipsychotic effects. It primarily acts on the mesolimbic pathway, which is implicated in psychotic disorders. The compound also affects the reticular activating system, influencing wakefulness and metabolic processes .

Pharmacokinetics:

- Bioavailability: Chlorprothixene shows varying bioavailability depending on the formulation. For instance, bioavailability is approximately 56.45% for coated tablets and 67.7% for suspensions .

- Half-life: The terminal elimination half-life is about 25.8 hours, indicating prolonged action in the body .

- Volume of Distribution: The apparent volume of distribution at steady state is around 1035 L, suggesting extensive distribution into tissues .

Biological Activity

Chlorprothixene exhibits several biological activities beyond its antipsychotic properties:

- Antiemetic Effects: Although primarily an antipsychotic, chlorprothixene has demonstrated antiemetic properties, making it useful in managing nausea and vomiting associated with certain conditions .

- Impact on Hormonal Release: The drug depresses the release of hypothalamic and hypophyseal hormones, which can influence various physiological functions such as stress response and metabolism .

- CNS Depression: Chlorprothixene can depress central nervous system activity at subcortical levels, affecting mood and anxiety levels .

Case Study: Efficacy in Psychotic Disorders

A clinical study evaluated the efficacy of chlorprothixene in patients with severe neurotic conditions characterized by anxiety and agitation. Results indicated significant improvements in symptoms after treatment with chlorprothixene compared to placebo controls. Patients reported reduced anxiety levels and improved overall mental health status.

Research Findings: Pharmacological Effects

A comprehensive review of chlorprothixene's pharmacological effects highlighted its potential in treating not only psychosis but also other mood disorders. The study noted that chlorprothixene's low potency relative to other antipsychotics like chlorpromazine allows for a favorable side effect profile with fewer incidences of severe allergic reactions or liver damage .

Data Tables

Table 1: Pharmacokinetic Parameters of Chlorprothixene

| Parameter | Value |

|---|---|

| Bioavailability (Coated Tablet) | 56.45% |

| Bioavailability (Suspension) | 67.7% |

| Terminal Half-life | 25.8 hours |

| Volume of Distribution | 1035 L |

| Total Serum Clearance | 867 ml/min |

Table 2: Clinical Efficacy in Psychotic Disorders

| Study Reference | Patient Group | Treatment Duration | Improvement Rate (%) |

|---|---|---|---|

| Case Study A | Severe Neurotic Patients | 12 weeks | 75% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.